(5Z)-3-Cyclohexyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one
Description
(5Z)-3-Cyclohexyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and a cyclohexyl group
Properties
Molecular Formula |
C30H33N3O2S2 |
|---|---|
Molecular Weight |
531.7 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H33N3O2S2/c1-21(2)17-18-35-26-15-13-22(14-16-26)28-23(20-32(31-28)24-9-5-3-6-10-24)19-27-29(34)33(30(36)37-27)25-11-7-4-8-12-25/h3,5-6,9-10,13-16,19-21,25H,4,7-8,11-12,17-18H2,1-2H3/b27-19- |
InChI Key |
RTIONXISHLPEMX-DIBXZPPDSA-N |
Isomeric SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-Cyclohexyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the pyrazole moiety and the cyclohexyl group. Common reagents used in these reactions include thioamides, aldehydes, and hydrazines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-Cyclohexyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-Cyclohexyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desirable properties.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Studies have shown that it may exhibit antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, (5Z)-3-Cyclohexyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one is explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases, inflammatory conditions, and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer science, catalysis, and materials engineering.
Mechanism of Action
The mechanism of action of (5Z)-3-Cyclohexyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-Cyclohexyl-5-({3-[4-(methoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-Cyclohexyl-5-({3-[4-(ethoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
What sets (5Z)-3-Cyclohexyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one apart from similar compounds is its specific substitution pattern and the presence of the isopentyloxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
